molecular formula C11H10ClNO3S B1465856 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride CAS No. 2154-81-6

4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride

Cat. No.: B1465856
CAS No.: 2154-81-6
M. Wt: 271.72 g/mol
InChI Key: QJYNNCTYXNVRBN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is an organic compound with the molecular formula C11H10ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a 3,5-dimethyl-4-isoxazolyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride typically involves the reaction of 4-(3,5-dimethyl-4-isoxazolyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonic acid+Thionyl chloride4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonic acid+Thionyl chloride→4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: The reaction is usually conducted in aqueous or mixed aqueous-organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is utilized in various scientific research applications, including:

    Pharmaceutical synthesis: It is used as an intermediate in the synthesis of biologically active compounds.

    Material science: The compound is employed in the modification of polymers and the preparation of functional materials.

    Chemical biology: It serves as a reagent for the modification of biomolecules and the study of enzyme mechanisms.

    Industrial chemistry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the 3,5-dimethyl-4-isoxazolyl group, making it less sterically hindered and more reactive.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of the 3,5-dimethyl-4-isoxazolyl group, resulting in different reactivity and applications.

    4-(4-Methyl-3,5-dimethylisoxazolyl)benzenesulfonyl chloride: Similar structure but with different substitution patterns on the isoxazole ring.

Uniqueness

4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is unique due to the presence of the 3,5-dimethyl-4-isoxazolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in pharmaceutical synthesis and material science.

Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYNNCTYXNVRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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